- Synthesis of 2-nitrophenol-4-sulfonylamide, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13
Cas no 97-09-6 (4-Chloro-3-nitrobenzenesulfonamide)
4-Chloro-3-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-4-chlorobenzenesulfonamide
- 4-Chloro-3-nitrobenzenesulfonamide
- 4-Chlor-3-nitro-benzolsulfonsaeure-amid
- 4-chloro-3-nitrobenzene-1-sulfonamide
- 4'-chloro-3'-nitrobenzenesulfonamide
- 4-chloro-3-nitro-benzenesulfonic acid amide
- 4-Chloro-3-nitrobenzenesulphonamide
- 4-chloro-3-nitrophenyl-sulfonamide
- Benzenesulfonamide,4-chloro-3-nitro
- NSC 512314
- Benzenesulfonamide, 4-chloro-3-nitro-
- 2O1T5ZXF22
- SPZGXONNVLTQDE-UHFFFAOYSA-N
- 4-Chloro-3-nitro-benzenesulfonamide
- 3-Nitro-4-chlorobenzensulfonyl amine
- 2-nitrochlorobenzene-4-sulfonamide
- SBB066420
- NSC512314
- STL4
- 4-Chloro-3-nitrobenzenesulfonamide (ACI)
- BUTTPARK 76\07-88
- 4-CHLORO-3-NITROSULFAMYLBENZENE
- YELLOW SULFONE
- 4-chloro-3-nitro-benzenesulfonamid
- O-NITROCHLOROBENZENE-P-SULFONAMIDE
- SB17976
- DTXSID8052649
- NSC-512314
- Z45415559
- SR-01000311153
- UNII-2O1T5ZXF22
- Benzenesulfonamide, 4chloro3nitro
- EINECS 202-559-8
- SY037322
- AKOS025293419
- O11215
- EN300-01188
- SCHEMBL1184879
- W-100117
- 4-chloro-3-nitro-benzene sulfonamide
- BDBM50101939
- MFCD00035783
- Q27255164
- CHEMBL51663
- PS-4334
- AKOS000115239
- 97-09-6
- NS00040510
- CS-W014155
- 4-CHLORO-3-NITROBENZENESULPHONAMIDE [HSDB]
- 4-Chloro-3-nitrobenzene-1-sulphonamide
- STL483063
- SR-01000311153-1
- DTXCID9031222
- GEO-03915
- DB-006506
- HSDB 2568
-
- MDL: MFCD00035783
- Inchi: 1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
- InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(Cl)=CC=C(S(N)(=O)=O)C=1)=O
Computed Properties
- Exact Mass: 235.96600
- Monoisotopic Mass: 235.966
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 114
Experimental Properties
- Color/Form: Yellow prismatic crystals precipitated from ethanol
- Density: 1.5966 (rough estimate)
- Melting Point: 25-35 °C
- Boiling Point: 427.9℃ at 760 mmHg
- Flash Point: 212.6°C
- Refractive Index: 1.6000 (estimate)
- PSA: 114.36000
- LogP: 3.19990
- pka: 9.28±0.60(Predicted)
- Solubility: 224.8mg/L(15 ºC)
4-Chloro-3-nitrobenzenesulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
4-Chloro-3-nitrobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-Chloro-3-nitrobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VV217-100g |
4-Chloro-3-nitrobenzenesulfonamide |
97-09-6 | 98% | 100g |
¥878.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VV217-25g |
4-Chloro-3-nitrobenzenesulfonamide |
97-09-6 | 98% | 25g |
¥383.0 | 2022-06-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001907-1g |
4-Chloro-3-nitrobenzenesulfonamide |
97-09-6 | 97% | 1g |
¥988 | 2024-07-19 | |
| TRC | C277850-2.5g |
4-Chloro-3-nitrobenzenesulfonamide |
97-09-6 | 2.5g |
$ 45.00 | 2022-04-01 | ||
| TRC | C277850-5g |
4-Chloro-3-nitrobenzenesulfonamide |
97-09-6 | 5g |
$ 60.00 | 2022-04-01 | ||
| Apollo Scientific | OR24156-5g |
4-Chloro-3-nitrobenzenesulphonamide |
97-09-6 | 5g |
£10.00 | 2023-04-18 | ||
| Apollo Scientific | OR24156-25g |
4-Chloro-3-nitrobenzenesulphonamide |
97-09-6 | 25g |
£15.00 | 2025-02-19 | ||
| abcr | AB240344-100 g |
4-Chloro-3-nitrobenzene-1-sulphonamide; . |
97-09-6 | 100 g |
€104.20 | 2023-07-20 | ||
| abcr | AB240344-250 g |
4-Chloro-3-nitrobenzene-1-sulphonamide; . |
97-09-6 | 250 g |
€145.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | D503596-100g |
3-Nitro-4-chlorobenzenesulfonamide |
97-09-6 | 98% | 100g |
$800 | 2023-09-04 |
4-Chloro-3-nitrobenzenesulfonamide Production Method
Production Method 1
Production Method 2
- Identification of multi-target inhibitors of leukotriene and prostaglandin E2 biosynthesis by structural tuning of the FLAP inhibitor BRP-7, European Journal of Medicinal Chemistry, 2018, 150, 876-899
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 h, 0 °C
- Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety, Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22
Production Method 4
Production Method 5
1.2 Reagents: Ammonia Solvents: Water ; 3 h, -10 °C; -10 °C → 23 °C; 2 h, 23 °C
- Process for the preparation of venetoclax and its novel salt intermediates, World Intellectual Property Organization, , ,
Production Method 6
Production Method 7
Production Method 8
- Process for the preparation of venetoclax and its novel salt intermediates, India, , ,
Production Method 9
- Arylsulfonamide compounds, compositions and methods of use, United States, , ,
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
4-Chloro-3-nitrobenzenesulfonamide Raw materials
4-Chloro-3-nitrobenzenesulfonamide Preparation Products
4-Chloro-3-nitrobenzenesulfonamide Suppliers
4-Chloro-3-nitrobenzenesulfonamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Chloro-3-nitrobenzenesulfonamide
4-Chloro-3-Nitrobenzenesulfonamide (CAS No. 97-09-6): A Comprehensive Overview
4-Chloro-3-nitrobenzenesulfonamide, also known by its CAS registry number CAS No. 97-09-6, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and versatility.
The molecular structure of 4-chloro-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a chlorine atom, and a nitro group (-NO₂). The sulfonamide group is a key functional group in this compound, contributing to its reactivity and biological activity. The nitro group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. Similarly, the chlorine substituent adds to the compound's stability and can modulate its solubility and bioavailability.
Recent studies have highlighted the potential of 4-chloro-3-nitrobenzenesulfonamide in drug discovery and development. Researchers have explored its role as a lead compound for designing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The sulfonamide moiety is particularly appealing due to its ability to form hydrogen bonds, which is crucial for drug-receptor interactions.
In the field of materials science, 4-chloro-3-nitrobenzenesulfonamide has been investigated for its applications in polymer chemistry and nanotechnology. Its ability to act as a building block for constructing advanced materials with tailored properties has made it a subject of interest in academic and industrial research settings.
The synthesis of 4-chloro-3-nitrobenzenesulfonamide typically involves multi-step reactions, including nucleophilic aromatic substitution and sulfonation processes. These methods have been optimized over the years to improve yield and purity, ensuring that the compound can be produced efficiently for various applications.
From an environmental perspective, understanding the fate and transport of CAS No. 97-09-6 in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradation pathways and toxicity profiles under various conditions.
In conclusion, 4-chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and application development, position it as a valuable tool for future innovations in science and technology.
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